7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one

Catalog No.
S570183
CAS No.
511-33-1
M.F
C24H30O4
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decah...

CAS Number

511-33-1

Product Name

7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one

IUPAC Name

7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)methoxy]chromen-2-one

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h6-8,10,13,18,20-21,25H,1,5,9,11-12,14H2,2-4H3

InChI Key

FCWYNTDTQPCVPG-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C

Farnesiferol A is a member of coumarins.

7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one, universally known as Farnesiferol A (CAS: 511-33-1), is a highly specialized bicyclic sesquiterpene coumarin ether derived from Ferula species. In commercial and research procurement, it serves as a critical analytical reference standard for galbanum resinoid profiling and a high-potency bioactive benchmark for multidrug resistance (MDR) models. Unlike crude botanical extracts or generic coumarins, high-purity Farnesiferol A provides reliable processability, demonstrating consistent solubility in DMSO (1 mg/mL) and maintaining structural stability under standard -20°C storage . Its precise stereochemistry and unique decahydronaphthalene moiety make it an indispensable reference material for structure-activity relationship (SAR) mapping, ecotoxicological standardization, and advanced in vitro efflux assays [1].

Substituting Farnesiferol A with crude Ferula extracts, mixed sesquiterpene fractions, or related in-class analogs like Galbanic acid or Farnesiferol B fundamentally compromises assay reproducibility and quantitative accuracy. In multidrug resistance (MDR) models, Farnesiferol A exhibits profound P-glycoprotein (P-gp) inhibition at concentrations as low as 0.5 µg/mL, whereas Galbanic acid requires up to a 50-fold concentration increase (25 µg/mL) to achieve comparable efflux blockade [1]. Furthermore, in cytotoxicity screening against human cancer cell lines, minor structural shifts—such as the transition from the bicyclic sesquiterpene system of Farnesiferol A to the monocyclic system of Farnesiferol B—drastically alter baseline IC50 values across the 50 µg/mL threshold [2]. For rigorous HPLC-MS standardization of commercial resinoids or precise pharmacological benchmarking, procuring the exact, high-purity Farnesiferol A isomer is non-negotiable.

Superior P-Glycoprotein (P-gp) Efflux Inhibition for MDR Reversal

In standardized multidrug resistance models, Farnesiferol A demonstrates exceptional potency as a P-gp inhibitor. At just 0.5 µg/mL, it significantly inhibits P-gp mediated efflux, outperforming the standard synthetic inhibitor verapamil at equivalent 15-minute exposure times. In contrast, the closely related in-class substitute Galbanic acid requires concentrations between 5 and 25 µg/mL to achieve significant inhibition [1].

Evidence DimensionP-gp inhibition potency (Rhodamine 123 efflux)
Target Compound DataFarnesiferol A: Significant inhibition at 0.5 µg/mL
Comparator Or BaselineVerapamil (Standard): Less potent at 15 min; Galbanic Acid: Required 5–25 µg/mL
Quantified Difference10x to 50x higher potency than Galbanic acid
ConditionsRhodamine 123 efflux assay in doxorubicin-resistant breast cancer cells (MCF7/Adr)

Allows researchers to establish a highly potent, low-concentration natural product baseline in multidrug resistance screening, outperforming standard synthetic inhibitors.

Precise Analytical Marker Quantification in Galbanum Resinoids

For the quality control of commercial fragrance extracts, Farnesiferol A serves as a primary quantifiable marker. In the non-volatile fraction (NVF) of Ferula galbaniflua, Farnesiferol A is quantified at 10.95 ± 0.02 mg/g, making it one of the most abundant and reliable markers compared to minor constituents like Gummosin (5.50 ± 0.12 mg/g) and Feselol (2.31 ± 0.02 mg/g)[1].

Evidence DimensionNon-volatile fraction (NVF) concentration
Target Compound DataFarnesiferol A: 10.95 ± 0.02 mg/g
Comparator Or BaselineGummosin: 5.50 ± 0.12 mg/g; Feselol: 2.31 ± 0.02 mg/g
Quantified DifferenceApprox. 2x higher abundance than Gummosin
ConditionsHPLC-MS and HPLC-ELSD quantification of Ferula galbaniflua extracts

Provides an essential, highly abundant quantitative reference standard for the quality control and ecotoxicological assessment of commercial fragrance ingredients.

Structural Specificity in Cytotoxicity and Apoptosis Assays

In comparative viability assays against PC3 and MCF-7 cell lines, the structural differences between Ferula coumarins dictate performance. Farnesiferol B and C demonstrate IC50 values below 50 µg/mL, whereas the specific bicyclic architecture of Farnesiferol A shifts its IC50 above 50 µg/mL[1]. This quantitative divergence prevents the interchangeable use of these isomers in biological screening.

Evidence DimensionIn vitro cytotoxicity (IC50)
Target Compound DataFarnesiferol A: IC50 > 50 µg/mL
Comparator Or BaselineFarnesiferol B and C: IC50 < 50 µg/mL
Quantified DifferenceDistinct cytotoxicity threshold crossed based on isomer structure
ConditionsalamarBlue viability assay against PC3 and MCF-7 cell lines

Demonstrates that Farnesiferol A is required for precise SAR mapping, as its specific bicyclic structure yields a distinct cytotoxicity profile compared to its monocyclic analogs.

High-Potency Antiviral Baseline against H1N1

Farnesiferol A exhibits significant antiviral activity against H1N1, achieving an IC50 of 0.26–0.86 μg/mL. This marks a quantitative improvement over the classic synthetic antiviral standard amantadine, which yields an IC50 of 0.92 μg/mL under identical in vitro conditions [1].

Evidence DimensionViral inhibition (IC50)
Target Compound DataFarnesiferol A: 0.26–0.86 μg/mL
Comparator Or BaselineAmantadine (Standard): 0.92 μg/mL
Quantified DifferenceUp to 3.5x lower IC50 than amantadine
ConditionsIn vitro H1N1 viral replication assay

Validates the procurement of this compound as a superior, sub-microgram positive control for novel antiviral drug discovery panels.

High-Throughput Multidrug Resistance (MDR) Screening

Due to its ability to inhibit P-gp efflux at 0.5 µg/mL—outperforming verapamil—Farnesiferol A is the optimal natural product reference material for evaluating MDR reversal in doxorubicin-resistant cell lines [1].

Quality Control and Standardization of Commercial Galbanum

As a major constituent of the non-volatile fraction (10.95 mg/g), high-purity Farnesiferol A is strictly required as an HPLC-MS external calibration standard for certifying Ferula galbaniflua resinoids in the fragrance and cosmetics industry [2].

Structure-Activity Relationship (SAR) Profiling of Coumarins

Procuring Farnesiferol A alongside Farnesiferol B and C enables precise SAR mapping, allowing researchers to isolate how bicyclic versus monocyclic sesquiterpene moieties influence baseline cytotoxicity and apoptotic pathways [3].

Antiviral Assay Benchmarking

With an IC50 of 0.26–0.86 μg/mL against H1N1, Farnesiferol A serves as a highly potent, non-synthetic positive control in virology panels, providing a rigorous benchmark against classic adamantane-based drugs [4].

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

382.21440943 Da

Monoisotopic Mass

382.21440943 Da

Heavy Atom Count

28

Melting Point

155 - 155.5 °C

Dates

Last modified: 04-14-2024

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